Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-

描述

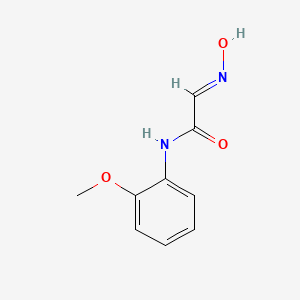

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- is a structurally distinct acetamide derivative characterized by a hydroxyimino (-NHOH) group at the C2 position and a 2-methoxyphenyl substituent attached to the nitrogen atom. This compound belongs to a broader class of oxime-containing acetamides, which are of significant interest due to their diverse applications in medicinal chemistry (e.g., organophosphate antidotes) and materials science (e.g., nonlinear optical materials) . The hydroxyimino group confers nucleophilic reactivity, enabling interactions with electrophilic targets, while the 2-methoxyphenyl moiety influences electronic properties and steric effects, modulating solubility and biological activity .

生物活性

Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-, also known as N-(2-methoxyphenyl)-2-hydroxyimino-acetamide, is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- Functional Groups : Hydroxyimino and methoxyphenyl groups contribute to its unique reactivity and biological activity.

The biological activity of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- is believed to be mediated through several mechanisms:

Antimicrobial Activity

A study published in "Bioorganic & Medicinal Chemistry" investigated the antimicrobial properties of various N-hydroxyiminoacetamides, including Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. The findings revealed:

- Moderate Activity : The compound exhibited moderate antibacterial activity against several strains of bacteria.

- Potential Applications : Its role as a precursor for synthesizing other biologically active compounds was highlighted, suggesting further research could enhance its efficacy as an antimicrobial agent.

Anticancer Research

While direct studies on the anticancer effects of Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- are scarce, related compounds have demonstrated promising results:

- N-Heterocyclic Derivatives : Research indicates that derivatives synthesized from similar acetamides exhibit significant antitumor activity. These findings suggest that Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- could serve as a valuable building block for developing new anticancer agents .

Case Studies

Several case studies have explored the biological activity of compounds related to Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-:

- Study on N-Hydroxyacetanilides :

- Synthesis and Testing of Analogous Compounds :

Summary Table of Biological Activities

| Activity Type | Compound | Observations |

|---|---|---|

| Antimicrobial | Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- | Moderate activity against bacterial strains |

| Anticancer | N-Heterocyclic derivatives | Significant antitumor activity reported |

| Gene Expression | N-hydroxyacetanilides | Altered expression in Arabidopsis thaliana |

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

- Research indicates that derivatives of acetamides exhibit significant antimicrobial properties. Acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- has shown effectiveness against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Properties

- The compound has been tested for anticancer activity in various studies. It has shown selective cytotoxicity towards human cancer cell lines while sparing normal cells. In vitro studies have indicated that related compounds can inhibit cell proliferation in cancer cells, suggesting a promising avenue for therapeutic development .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of acetamide derivatives against common pathogens. The results indicated that the compound exhibited strong activity against Staphylococcus aureus, with an MIC of approximately 32 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a National Cancer Institute (NCI) evaluation, acetamide derivatives were subjected to a panel of cancer cell lines. The results showed that certain derivatives achieved significant growth inhibition rates, with average GI50 values around 15 µM. These findings support further exploration into the compound's mechanism of action and potential clinical applications .

The biological activities of acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)- can be summarized as follows:

Future Research Directions

Further research is warranted to explore the full therapeutic potential of acetamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-. Key areas for future investigation include:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(hydroxyimino)-N-(2-methoxyphenyl)acetamide derivatives?

The synthesis typically involves condensation reactions between hydroxyimino intermediates and substituted acetamides. For example, derivatives can be synthesized via nitrosation of 2-cyanoacetamides using sodium nitrite in acetic acid, followed by reaction with methoxyphenyl amines . Characterization often includes FT-IR, <sup>1</sup>H-NMR, mass spectrometry, and elemental analysis to confirm structural integrity .

Q. How are hydrogen-bonding interactions analyzed in the crystal structure of hydroxyimino acetamide derivatives?

X-ray crystallography is the gold standard for resolving intermolecular interactions. For instance, studies on N-(4-chlorophenyl)-2-(hydroxyimino)acetamide revealed intramolecular C—H⋯O hydrogen bonds forming six-membered rings, while intermolecular N—H⋯O and O—H⋯N bonds stabilize crystal packing. Hydrogen atoms are refined with constraints (O—H = 0.82 Å, N—H = 0.86 Å) using software like SHELXL .

Q. What spectroscopic techniques are critical for characterizing the purity of 2-(hydroxyimino)acetamides?

FT-IR confirms functional groups (e.g., C=O at ~1667 cm<sup>−1</sup>, N–H at ~3468 cm<sup>−1</sup>). <sup>1</sup>H-NMR identifies substituents (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry determines molecular ions (e.g., [M+1]<sup>+</sup> at m/z 430.2). Elemental analysis validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituent effects on the phenyl ring influence the bioactivity of 2-(hydroxyimino)acetamides?

Halogen substituents (e.g., Cl, F) at specific positions enhance pharmacological activity. For example, compounds with para-chloro or ortho-methoxy groups exhibit higher antioxidant (DPPH/FRAP assays) and anticancer (MTT assay) activities due to improved electron-withdrawing effects and steric compatibility with target enzymes . SAR studies highlight the necessity of optimizing substituent placement for target binding .

Q. What experimental strategies resolve contradictions in crystallographic data for hydroxyimino acetamides?

Discrepancies in bond angles or hydrogen-bonding networks are addressed via high-resolution data collection (e.g., using Enraf–Nonius CAD-4 diffractometers) and refinement with software like SHELXL. Constraints (e.g., Uiso(H) = 1.2–1.5×Ueq of parent atoms) and validation tools (e.g., R-factors < 0.05) ensure structural accuracy .

Q. How are computational methods like MESP and HOMO-LUMO analyses applied to predict reactivity?

Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, while HOMO-LUMO gaps (e.g., ΔE = ~4.5 eV) predict charge-transfer interactions. For N-chlorophenyl acetamides, these analyses correlate with observed hydrogen-bonding trends and antioxidant mechanisms .

Q. What role does crystal packing play in the stability of hydroxyimino acetamide derivatives?

Layered structures stabilized by N—H⋯O and O—H⋯N hydrogen bonds reduce lattice energy, enhancing thermal stability. For example, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide forms dimeric chains via N—H⋯O bonds, with a melting point >200°C .

Q. How are pharmacological activities (e.g., antioxidant, anticancer) evaluated methodologically?

- Antioxidant: DPPH radical scavenging (IC50 values) and FRAP assays compare reducing power to standards like ascorbic acid .

- Anticancer: MTT assays measure cell viability (e.g., IC50 < 10 µM against HCT-116 or MCF-7 lines) .

Q. Methodological Considerations

Q. What protocols optimize the yield of 2-(hydroxyimino)acetamides during synthesis?

- Use excess NaNO2 in acetic acid for nitrosation.

- Reflux at 60–80°C for 2–4 hours.

- Purify via ethanol recrystallization (yields ~85–90%) .

Q. How are hydrogen-bonding networks validated in absence of single-crystal data?

IR spectroscopy (broad O–H/N–H stretches at 3200–3500 cm<sup>−1</sup>) and DFT simulations (e.g., Gaussian 09) predict interaction energies. Pair distribution function (PDF) analysis of powder XRD data can also infer short-range order .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1)

- Structure : Differs by replacing the 2-methoxyphenyl group with a simple phenyl ring.

- Properties : Exhibits a molecular weight of 164.16 g/mol (C₈H₈N₂O₂) and higher lipophilicity (XLogP3-AA: 1.8) compared to the methoxy-substituted analog .

- Applications: Used as a precursor in oxime-based therapeutics and materials.

RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide)

- Structure : Features an azepane-ethyl chain instead of the 2-methoxyphenyl group.

- Properties: Demonstrated efficacy as an organophosphate antidote in guinea pigs, highlighting the critical role of the hydroxyimino group in reactivating acetylcholinesterase . The bulky azepane substituent enhances blood-brain barrier penetration, a trait absent in the target compound due to its planar aromatic group .

2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (Compound 2c)

- Structure : Incorporates a benzimidazole-thioether group alongside the 2-methoxyphenyl substituent.

- Properties: Studied for nonlinear optical (NLO) properties; the electron-donating methoxy group reduced β₀ values (second-order NLO coefficient) compared to nitro-substituted analogs, emphasizing substituent effects on electronic density .

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)

- Structure: Substitutes the hydroxyimino group with an acryloyloxyimino moiety and replaces 2-methoxyphenyl with 4-fluorophenyl.

- Properties : Polymerizable derivative used in optical materials. The electron-withdrawing fluorine atom enhances dielectric properties compared to methoxy-substituted analogs, which may favor charge transfer interactions .

Key Comparison Metrics

属性

IUPAC Name |

2-hydroxyimino-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-5-3-2-4-7(8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPRORZFBOGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979486 | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6335-42-8 | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6335-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxyimino)-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(HYDROXYIMINO)-N-(2-METHOXYPHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。